Iridium oxide (Ir2O3)

Übersicht

Beschreibung

Iridium oxide (Ir2O3) is a compound composed of iridium and oxygen It is a blue-black powder that is known for its high chemical stability and unique electronic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iridium oxide can be synthesized through several methods, including:

Thermal Decomposition: Heating iridium compounds such as iridium chloride (IrCl3) in the presence of oxygen at high temperatures.

Oxidation of Iridium Metal: Direct oxidation of iridium metal in an oxygen-rich environment at elevated temperatures.

Industrial Production Methods: Industrial production of iridium oxide typically involves the thermal decomposition method due to its efficiency and scalability. The process involves heating iridium chloride in a controlled atmosphere to produce iridium oxide.

Types of Reactions:

Oxidation: Iridium oxide can undergo further oxidation to form higher oxides such as iridium dioxide (IrO2).

Reduction: It can be reduced to iridium metal or lower oxides under specific conditions.

Hydrolysis: Reacts with water to form iridium hydroxide (Ir(OH)3).

Common Reagents and Conditions:

Oxidation: Requires an oxygen-rich environment and high temperatures.

Reduction: Typically involves hydrogen gas or other reducing agents at elevated temperatures.

Hydrolysis: Involves reaction with water at room temperature.

Major Products:

Oxidation: Iridium dioxide (IrO2).

Reduction: Iridium metal or lower oxides.

Hydrolysis: Iridium hydroxide (Ir(OH)3).

Wissenschaftliche Forschungsanwendungen

Electrocatalysis

Iridium oxide is a prominent catalyst in electrochemical reactions, particularly in:

- Oxygen Evolution Reaction (OER) : Iridium oxide serves as an efficient catalyst for OER in water splitting and fuel cells. Its high stability under oxidative conditions and ability to facilitate the oxidation of water make it a preferred choice for sustainable energy applications .

- Hydrogen Evolution Reaction (HER) : Similarly, iridium oxide is utilized in HER, contributing to the efficiency of hydrogen production from water.

Table 1: Performance of Iridium Oxide in Electrocatalysis

| Reaction Type | Catalyst | Overpotential (mV) | Turnover Frequency (s⁻¹) |

|---|---|---|---|

| OER | IrO₂ | 197 | 4.2 |

| HER | IrO₂ | Varies | Varies |

Sensors

Iridium oxide has been extensively studied for its application in various sensor technologies:

- pH Sensors : Due to its sensitivity to local pH changes, iridium oxide films are employed in pH sensors, particularly for physiological environments .

- Glucose Sensors : Research has demonstrated that iridium oxide can enhance the electron transfer process in glucose oxidase-based sensors, improving their sensitivity and efficiency .

Table 2: Sensor Applications of Iridium Oxide

| Sensor Type | Application | Sensitivity (μA mM⁻¹) |

|---|---|---|

| Glucose Sensor | Glucose detection | 2.6 |

| pH Sensor | Physiological monitoring | High |

Electrochromic Devices

Iridium oxide is utilized in electrochromic devices that change color or transparency in response to an electric current. This property is valuable for applications in smart windows and displays.

Supercapacitors

The high electrical conductivity and stability of iridium oxide make it an ideal material for supercapacitors. It contributes to enhanced energy storage capabilities and faster charge/discharge rates compared to conventional materials .

Advanced Material Research

Recent studies have focused on developing novel iridium oxide structures with improved performance characteristics:

- Bimetallic Nanoframes : Research indicates that hydrous cobalt–iridium oxide nanoframes exhibit significantly higher activity for OER compared to traditional iridium oxide due to their unique structural properties .

- Metallene Oxides : New forms of iridium oxide such as 1T-phase iridium dioxide have shown promising results for catalytic applications with low overpotentials and high durability under operational conditions .

Case Study 1: Iridium Oxide in Fuel Cells

A study highlighted the use of iridium oxide as a catalyst in proton exchange membrane fuel cells, demonstrating its effectiveness in enhancing overall cell efficiency through improved OER performance.

Case Study 2: Glucose Oxidase Sensors

Research showcased a glucose oxidase sensor utilizing an iridium oxide matrix that maintained high sensitivity even under low oxygen conditions, illustrating the dual regeneration capability of the sensor.

Wirkmechanismus

The mechanism of action of iridium oxide in electrocatalysis involves the adsorption and activation of water molecules on its surface. The iridium centers facilitate the oxidation of water to produce oxygen gas, while the oxygen vacancies and surface states play a crucial role in the overall catalytic process. The high stability of iridium oxide under oxidative conditions makes it an excellent catalyst for these reactions.

Vergleich Mit ähnlichen Verbindungen

Iridium Dioxide (IrO2): A more common oxide of iridium with similar catalytic properties but different structural and electronic characteristics.

Ruthenium Oxide (RuO2): Another transition metal oxide with high catalytic activity in similar applications.

Platinum Oxide (PtO2): Known for its catalytic properties but less stable under certain conditions compared to iridium oxide.

Uniqueness: Iridium oxide (Ir2O3) is unique due to its high chemical stability and ability to maintain its structure under extreme conditions. This makes it particularly valuable in applications requiring long-term stability and durability, such as in electrocatalysis and sensor technologies.

Biologische Aktivität

Iridium oxide (Ir₂O₃) is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications, particularly in biomedicine and catalysis. This article delves into the biological activity of Ir₂O₃, exploring its mechanisms, applications, and relevant research findings.

Overview of Iridium Oxide

Iridium oxide exists in several forms, with Ir₂O₃ being one of the most stable oxides of iridium. It is characterized by its high chemical stability, electrical conductivity, and catalytic properties. These features make it suitable for diverse applications, including sensors, electrocatalysis, and biomedical uses.

Mechanisms of Biological Activity

The biological activity of Ir₂O₃ can be attributed to several key mechanisms:

- Electrocatalytic Activity : Iridium oxides are known for their high electrocatalytic activity in oxygen evolution reactions (OER), which is crucial for various biological sensing applications .

- pH Sensitivity : Iridium oxide films have been utilized in pH sensors due to their ability to detect local pH changes in physiological environments .

- Biocompatibility : Studies have indicated that Ir₂O₃ exhibits favorable biocompatibility, making it a candidate for various biomedical applications such as drug delivery and biosensing .

Applications in Biological Systems

Iridium oxide has been explored in several biological contexts:

- Sensing Applications : Iridium oxide has been integrated into sensors for detecting glucose and other biomolecules. For instance, glucose oxidase-based sensors utilizing Ir₂O₃ demonstrate efficient electron transfer processes, allowing for accurate glucose monitoring even under low oxygen conditions .

- Drug Delivery Systems : Recent studies have highlighted the potential of iridium complexes as bioorthogonal reagents for drug delivery and phototherapeutics. These complexes exhibit enhanced reactivity and can be used to label biomolecules efficiently .

- Electrode Materials : The use of Ir₂O₃ as an electrode material in biosensors has shown promising results due to its stability and electrochemical properties. It can facilitate the detection of various analytes through amperometric responses .

Case Studies

- Glucose Detection : A study demonstrated the effectiveness of an iridium oxide-modified electrode for non-enzymatic glucose sensing. The sensor exhibited a linear response over a wide concentration range and maintained stability across varying pH levels .

- Immunosensors : Research has shown that iridium oxide can be employed in immunosensors for detecting proteins such as IgG. The integration of iridium oxide enhances the sensitivity and specificity of these sensors, making them valuable in clinical diagnostics .

- Phototherapeutic Applications : Cyclometalated iridium(III) complexes functionalized with nitrone units have been developed as phosphorogenic bioorthogonal reagents. These complexes showed significant photocytotoxicity and potential for use in live-cell imaging and targeted therapies .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of Ir₂O₃:

Eigenschaften

IUPAC Name |

iridium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ir.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXYLEKXHLMESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

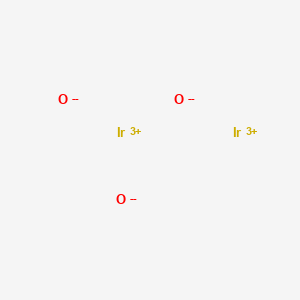

Canonical SMILES |

[O-2].[O-2].[O-2].[Ir+3].[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ir2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12030-49-8 (Parent) | |

| Record name | Iridium sesquioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00927122 | |

| Record name | Iridium(3+) oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312-46-5 | |

| Record name | Iridium sesquioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium oxide (Ir2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium(3+) oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRIDIUM SESQUIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K026430BY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.